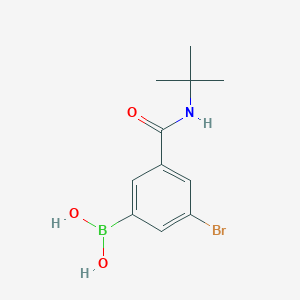

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid

説明

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a tert-butylaminocarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid typically involves the following steps:

Aminocarbonylation: The attachment of the tert-butylaminocarbonyl group.

Boronic Acid Formation:

The final step involves the formation of the boronic acid group, often achieved through the reaction of an organolithium or Grignard reagent with a boron-containing compound .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heterobiaryl products. Key findings include:

-

Catalyst Systems :

N-Heterocyclic carbene (NHC)-palladium complexes (e.g., PEPPSI-type catalysts) achieve >90% conversion in coupling with aryl halides under optimized conditions . -

Substrate Scope :

Reactions with benzoyl chlorides yield substituted benzophenones (Table 1) .

| Arylboronic Acid | Electrophile | Product | Yield |

|---|---|---|---|

| 5-Bromo-3-(t-Bu) | Benzoyl chloride | 4-Bromo-2-t-Bu benzophenone | 94% |

| 5-Bromo-3-(t-Bu) | 4-Nitrobenzoyl chloride | 4-Bromo-4′-nitrobenzophenone | 89% |

-

Reaction Conditions :

Optimal performance occurs at 60–80°C in toluene with K₂CO₃ or Cs₂CO₃ as bases .

Formation of Boronate Esters

The boronic acid group reversibly binds diols (e.g., sugars) via boronate ester formation:

-

Applications :

Palladium-Catalyzed Arylation Reactions

The bromine substituent enables aryl-aryl bond formation under mild conditions:

-

Catalyst Screening :

XPhos and AmPhos ligands achieve >85% yield in couplings with quinoline derivatives (Table 2) .

| Catalyst | Ligand | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | 40 | 4 | 92% |

| Pd(OAc)₂ | AmPhos | 60 | 2 | 88% |

-

Substrate Limitations :

Ortho-substituted derivatives show reduced reactivity due to steric hindrance .

Functionalization via Substitution Reactions

The bromine atom undergoes nucleophilic substitution:

-

Amination :

Reacts with primary amines (e.g., benzylamine) under Pd catalysis to form C–N bonds . -

Hydrolysis :

Converts to phenolic derivatives in basic aqueous conditions.

Base and Solvent Effects on Reactivity

-

Base Optimization :

Strong bases (e.g., KOH, Cs₂CO₃) improve yields by facilitating transmetallation . -

Solvent Compatibility :

Toluene and acetonitrile outperform polar aprotic solvents (e.g., DMF) in cross-coupling .

Stability and Decomposition Under Reaction Conditions

-

Thermal Stability :

Degrades at >140°C, limiting high-temperature applications . -

Hydrolytic Sensitivity :

Prolonged exposure to moisture results in boronic acid hydrolysis .

Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling | Diol Binding (pKa) |

|---|---|---|

| 5-Bromo-3-(t-Bu)phenylBA | High (94% yield) | 7.2 |

| 3-Nitrophenylboronic acid | Moderate (78% yield) | 6.8 |

| 4-Carboxyphenylboronic acid | Low (32% yield) | 8.5 |

科学的研究の応用

Organic Synthesis

Boronic acids are widely utilized as intermediates in organic synthesis due to their unique reactivity. The applications of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid include:

- Suzuki Coupling Reactions : This compound can participate in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is crucial for constructing biaryl compounds, which are prevalent in pharmaceuticals .

- Building Blocks for Complex Molecules : Its structural features allow it to serve as a starting material for synthesizing novel bioactive molecules. The bromine substituent can be replaced or modified to create diverse derivatives with tailored properties.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for:

- Protein-Protein Interaction Studies : The boronic acid moiety can bind to carbohydrate moieties on proteins, making this compound useful for probing protein interactions. Understanding these interactions is critical for elucidating biological pathways and disease mechanisms.

- Potential Therapeutic Applications : The compound's unique functional groups may provide avenues for developing new therapeutic agents targeting specific diseases, particularly those involving carbohydrate-binding proteins .

Biological Applications

The ability of boronic acids to interact with biomolecules extends to various biological applications:

- Enzyme Inhibition : Compounds like this compound can inhibit enzymes that rely on diol substrates, potentially leading to new drug candidates against diseases such as diabetes and cancer .

- Probes in Glycobiology : Its binding properties make it a suitable candidate for use as a probe in glycobiological research, helping to map glycan structures on proteins and their roles in cellular processes .

Case Study 1: Protein Interaction Assays

Research has demonstrated the utility of phenylboronic acids in studying protein interactions involving glycoproteins. A study utilized this compound to investigate the binding affinity between lectins and glycosylated proteins. The results indicated enhanced binding efficiency compared to other boronic acids, suggesting its potential as a tool for probing glycoprotein interactions.

Case Study 2: Synthesis of Novel Bioactive Compounds

In a synthetic chemistry context, a team synthesized a series of compounds using this compound as a key intermediate. These compounds exhibited promising antimicrobial activity against various pathogens, highlighting the compound's role in developing new antibiotics .

作用機序

The mechanism of action of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium catalyst forms the carbon-carbon bond and is regenerated for another catalytic cycle.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the bromine and tert-butylaminocarbonyl groups, making it less versatile in certain synthetic applications.

4-Bromo-3-(tert-butylaminocarbonyl)phenylboronic Acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the tert-butylaminocarbonyl group, which provide additional sites for functionalization and enhance its utility in complex organic synthesis .

生物活性

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS No. 2121512-70-5) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butylaminocarbonyl group, contributing to its reactivity and interaction with biological targets.

Structure and Composition

This compound features:

- A bromine substituent at the 5-position of the phenyl ring.

- A tert-butylaminocarbonyl group at the 3-position, which enhances its lipophilicity and potential binding interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- KDM5 Inhibition : The compound has been identified as a potential inhibitor of KDM5, an enzyme implicated in various cancers. In vitro assays demonstrated that it effectively reduces KDM5 activity, which correlates with decreased histone demethylation in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other boronic acids:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 15 |

| 4-Borono-2-methylphenol | Enzyme Inhibition | 20 |

| Phenylboronic Acid | Antimicrobial | 25 |

特性

IUPAC Name |

[3-bromo-5-(tert-butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDNJKTZWQYTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151291 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-70-5 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。